2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-pyridin-4-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWLIZRJELLLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxylic acid with an oxazole derivative under specific conditions. The reaction often requires a dehydrating agent and a catalyst to facilitate the cyclization process. For instance, the use of phosphorus oxychloride (POCl3) as a dehydrating agent and a base such as triethylamine can promote the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites on the pyridine and oxazole rings allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyridine or oxazole rings.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain oxazole derivatives possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Key Findings:
- Derivatives of 1,3,4-Oxadiazole : Compounds similar to 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid have shown excellent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL against resistant strains .
- Molecular Docking Studies : These studies indicate that such compounds may effectively inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 0.5 |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | 4–8 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Certain oxazole derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study:
A study conducted on oxazole derivatives indicated that they could inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The findings suggest that the incorporation of pyridine moieties enhances the bioactivity of these compounds .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Apoptosis induction |
| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
Synthesis of Oxazoles
The synthesis of oxazole derivatives, including this compound, can be achieved through various methods such as cyclization reactions involving pyridine and carboxylic acids. Recent advancements in flow chemistry have improved the efficiency and safety of these syntheses.
Synthesis Techniques:
- Flow Synthesis : This method allows for rapid and efficient production of oxazoles under controlled conditions, enhancing yield and purity .
Heterogeneous Catalysis
The use of heterogeneous catalysts in the oxidation of oxazolines to oxazoles showcases the versatility of this compound in synthetic applications. The implementation of manganese dioxide as a catalyst has been particularly effective in increasing yields while minimizing by-products .
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine and oxazole rings allows for interactions with various biomolecules, potentially leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP* (Predicted) |
|---|---|---|---|---|---|
| 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid | Not available | C₉H₆N₂O₃ | 190.16 | Pyridin-4-yl | -0.5 |
| 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid | 1014630-44-4 | C₉H₆N₂O₃ | 190.16 | Pyridin-2-yl | -0.3 |
| 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid | 1256786-78-3 | C₁₀H₈N₂O₃ | 204.18 | 2-Methylpyridin-4-yl | 0.1 |
| 2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid | 1566207-10-0 | C₈H₅N₃O₃S | 223.21 | Pyrimidin-2-ylsulfanyl | 1.2 |
*logP values estimated using fragment-based methods.
Biological Activity
2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a pyridine ring and an oxazole structure, which contribute to its pharmacological potential. Research has indicated that derivatives of this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula of this compound is CHNO, with a molecular weight of approximately 219.18 g/mol. The structural characteristics include:
- Oxazole Ring : A five-membered ring containing one oxygen and one nitrogen atom.
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Carboxylic Acid Group : Enhances solubility and biological activity.
Antimicrobial Activity
Research has shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds similar to this structure have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1–2 µg/mL |
| Compound B | Escherichia coli | 0.5–1 µg/mL |
| Compound C | Mycobacterium tuberculosis | 4–8 µM |
Studies have highlighted the potential of these compounds in treating infections caused by drug-resistant strains, particularly in the context of tuberculosis .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably, derivatives have shown inhibitory effects on various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of EGFR signaling |
| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest in G1 phase |
These findings suggest that the compound may interfere with critical pathways involved in cancer cell proliferation and survival .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has displayed anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes associated with inflammation:
| Activity Assessed | Effect |
|---|---|
| COX-2 Inhibition | Significant reduction in activity |
| TNF-alpha Production | Decreased levels observed |
This highlights the potential therapeutic applications of the compound in inflammatory diseases .
Case Studies
Several case studies have investigated the efficacy of this compound derivatives:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of a derivative against methicillin-resistant Staphylococcus aureus (MRSA). The derivative exhibited an MIC value significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent.
-
Case Study on Anticancer Activity :
- In vitro studies on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers.
-
Case Study on Anti-inflammatory Effects :
- A model of carrageenan-induced paw edema in rats showed that administration of the compound significantly reduced swelling compared to control groups.
Q & A
Q. What are the optimal synthetic routes for 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of pyridine-4-carbaldehyde derivatives with oxazole precursors, followed by cyclization and carboxylation. Key strategies include:
- Catalyst Optimization : Palladium or copper catalysts improve cyclization efficiency, as seen in analogous oxazolo-pyridine syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction homogeneity and yield .
- Temperature Control : Stepwise heating (40–100°C) under inert atmospheres minimizes side reactions .
Q. Table 1: Comparison of Synthetic Approaches
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Condensation-Cyclization | Pd(OAc)₂ | DMF | 72–85 | |
| Microwave-Assisted | CuI | Toluene | 68–78 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Pyridinyl protons appear as doublets (δ 8.6–8.7 ppm), while oxazole protons resonate near δ 7.5–7.6 ppm. Carboxylic acid protons are typically broad (δ 12–13 ppm) .
- ¹³C NMR : The carboxylic carbon appears at δ 165–170 ppm .
- Mass Spectrometry (ESIMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, with fragmentation patterns validating the heterocyclic core .
- X-ray Crystallography : Resolves stereochemical ambiguities; co-crystallization with benzoate ions improves crystal quality .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the oxazole ring’s electron-deficient nature enhances reactivity with nucleophiles .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes). Pyridinyl and carboxylic groups often bind to active-site residues via hydrogen bonding .
- Adsorption Studies : Simulate surface interactions (e.g., silica or polymer matrices) to optimize analytical or catalytic applications .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from assay variability or structural analogs. Strategies include:
- Standardized Assays : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., 6-(4-chlorophenyl)-oxazolo-pyridine derivatives) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups on oxazole) to isolate pharmacophoric features .
- Meta-Analysis : Cross-reference PubChem BioAssay data to identify outliers or confounding factors .
Q. What strategies improve crystallinity for X-ray analysis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
